FRAX486对I组PAK的选择性优于pan-PAK抑制剂PF03758309
FRAX486对I组PAK(PAK1-3)保持纳摩尔级抑制活性,同时显著降低对II组PAK4的抑制作用,形成高达94倍的选择性窗口,这与pan-PAK抑制剂PF03758309形成鲜明对比——后者对PAK4的IC50低至1.3 nM,但同时对PAK2的IC50为190 nM [1]。
| Evidence Dimension | PAK1/PAK2/PAK3/PAK4 IC50选择性 |
|---|---|
| Target Compound Data | PAK1 IC50 = 8.25 nM; PAK2 IC50 = 39.5 nM; PAK3 IC50 = 55.3 nM; PAK4 IC50 = 779 nM |
| Comparator Or Baseline | PF03758309: PAK1 IC50 = 13.7 nM; PAK2 IC50 = 190 nM; PAK3 IC50 = 99 nM; PAK4 IC50 = 1.3 nM |
| Quantified Difference | FRAX486的PAK4/PAK1 IC50比值为94.4,而PF03758309的PAK4/PAK1 IC50比值为0.09;FRAX486对PAK2的效力是PF03758309的4.8倍 |
| Conditions | 体外纯酶激酶活性测定 |
Why This Matters
在需要区分I组和II组PAK功能贡献的研究中,FRAX486的高I组选择性可显著降低因PAK4脱靶抑制带来的表型混淆风险。
- [1] Nacarelli T, Azar A, Sell C. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines. PLoS ONE. 2021;16(6):e0252927. Table 2. View Source
